molecular formula C23H23FN4O3 B15031275 N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

Cat. No.: B15031275
M. Wt: 422.5 g/mol
InChI Key: PXWCJNVXZGTPIR-MOSHPQCFSA-N
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Description

N-(2-FLUOROPHENYL)-2-[(4Z)-4-{[2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE is a complex organic compound that features a fluorophenyl group, a pyrrolidinyl group, and an imidazolidinone moiety

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(4Z)-4-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C23H23FN4O3/c1-15-12-17(27-10-4-5-11-27)9-8-16(15)13-20-22(30)28(23(31)26-20)14-21(29)25-19-7-3-2-6-18(19)24/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,29)(H,26,31)/b20-13-

InChI Key

PXWCJNVXZGTPIR-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4F

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-2-[(4Z)-4-{[2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2-fluoroaniline, 2-methyl-4-(pyrrolidin-1-yl)benzaldehyde, and imidazolidinone derivatives. Common synthetic steps could involve:

    Condensation Reactions: Formation of the imidazolidinone ring through condensation of appropriate amines and carbonyl compounds.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

    Coupling Reactions: Formation of the final product through coupling of intermediate compounds under specific conditions such as the presence of catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-2-[(4Z)-4-{[2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-[(4Z)-4-{[2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other fluorophenyl derivatives, imidazolidinone derivatives, and compounds with pyrrolidinyl groups. Examples could be:

  • N-(2-FLUOROPHENYL)-2-IMIDAZOLIDINONE
  • 2-METHYL-4-(PYRROLIDIN-1-YL)BENZALDEHYDE
  • N-(2-FLUOROPHENYL)-2-ACETAMIDE

Uniqueness

The uniqueness of N-(2-FLUOROPHENYL)-2-[(4Z)-4-{[2-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.

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